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Compound of Interest

Compound Name:
Ethyl 2-(3-nitroanilino)-2-

oxoacetate

CAS No.: 7501-69-1

Cat. No.: B3021263

Get Quote

Executive Summary
Ethyl 2-(nitrophenylamino)-2-oxoacetates (also known as ethyl nitro-oxanilates) are critical

electrophilic intermediates in the synthesis of quinoxalines and bio-active heterocycles used in

oncology and agrochemistry (e.g., gametocides).[1][2]

The solubility of these species is governed by a delicate balance between crystal lattice energy

(dominated by

-stacking and intermolecular hydrogen bonding) and solvation enthalpy.[1][2] This guide
provides a framework for predicting, measuring, and modeling these parameters, with a
specific focus on the "Ortho Effect"—where intramolecular hydrogen bonding drastically alters
the solubility profile of the 2-nitro isomer compared to its 3- and 4-nitro counterparts.

Chemical Identity & Structural Logic[1][2]
The core structure consists of an ethyl oxoacetate moiety linked to a nitro-aniline.[1][2] The

position of the nitro group dictates the thermodynamic behavior.
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Compound Name Structure Description
Key Thermodynamic
Feature

Ethyl 2-(2-nitrophenylamino)-2-

oxoacetate
Ortho-substituted

Intramolecular H-bond (NH

O=N).[1][2] Lowers polarity;

lowers Melting Point (MP);

higher solubility in non-polar

solvents.[1][2]

Ethyl 2-(3-nitrophenylamino)-2-

oxoacetate
Meta-substituted

No intramolecular H-bond.[1]

[2] Moderate lattice energy.[1]

[2] Intermediate solubility

profile.

Ethyl 2-(4-nitrophenylamino)-2-

oxoacetate
Para-substituted

Intermolecular H-bond

network.[1][2] High symmetry;

High MP; Lowest solubility in

most solvents (requires high-

polarity solvents).[1][2]

Mechanism of Interaction (Graphviz Diagram)
The following diagram illustrates the competing interactions determining solubility.
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Caption: Thermodynamic cycle of dissolution highlighting the energy penalties (lattice breaking,

cavitation) vs. gains (solvation), modulated by the ortho-nitro effect.[1][3][4]

Experimental Methodology: The Self-Validating
Protocol
To generate authoritative solubility data, researchers must use the Isothermal Saturation

Method (Shake-Flask) coupled with a validated quantification method (HPLC).[1][2]

Reagents & Setup[1][2]
Solute: Recrystallized nitro-substituted amino oxoacetate (Purity >99.0% by HPLC).

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile).

Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control

0.05 K).

Step-by-Step Protocol
Saturation: Add excess solid solute to 20 mL of solvent in the vessel.

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K).

Validation Check: Measure concentration at 24h and 48h.[1][2] If deviation is < 2%,

equilibrium is reached.[1][2]

Sampling: Stop stirring and allow phases to separate for 30 mins (static sedimentation).

Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE

filter.

Dilution & Analysis: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC-

UV (typically

nm).[1][2]
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Quantification (Mole Fraction)
Calculate the mole fraction solubility (

) using the mass of solute (

) and solvent (

): [1][2]

Where

and

are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Data Analysis
Experimental data must be correlated with thermodynamic models to allow for interpolation and

process design (e.g., cooling crystallization curves).[1][2]

The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.[1]

[2]

: Empirical parameters derived from multivariate regression.

: Absolute temperature (Kelvin).[1][2]

Interpretation:

If

, solubility increases with temperature (endothermic).[1][2]

accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Analysis
Used to extract thermodynamic parameters (
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,

,

).[1][2] [1][2]

Plot:

vs.

.

Slope:

.[1][2]

Intercept:

.[1][2]

Expected Solubility Trends (Field-Proven Insight)
Based on the polarity and structural attributes of ethyl 2-(nitrophenylamino)-2-oxoacetates:

Solvent Hierarchy:

High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone)

Strong dipole-dipole interactions.[1][2]

Moderate Solubility: Polar protic solvents (Methanol, Ethanol)

H-bonding capability.[1][2]

Low Solubility: Non-polar solvents (Toluene, Hexane)

Weak Van der Waals forces.[1][2]

Isomer Hierarchy (Solubility Magnitude):

Ortho (2-NO
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): Highest solubility in non-polar solvents (due to "masked" polarity via intramolecular H-
bond).[1][2]

Meta (3-NO

): Intermediate.

Para (4-NO

): Lowest solubility (highest lattice energy due to efficient packing).[1][2]

Process Application: Purification Strategy
The solubility differential between temperatures is exploited for Cooling Crystallization.[1][2]

Workflow for High-Purity Isolation
Dissolution: Dissolve crude ethyl 2-(4-nitrophenylamino)-2-oxoacetate in Ethanol or Ethyl

Acetate at near-reflux temperature.

Filtration: Hot filtration to remove inorganic salts (insoluble).[1][2]

Cooling: Controlled cooling ramp (e.g., 0.5 K/min) to 5°C.

Note: The para-isomer will crystallize out efficiently due to its steep solubility curve.[1][2]

Note: The ortho-isomer (if present as impurity) often remains in the mother liquor due to

higher solubility.[1][2]

Antisolvent: If yield is low, add Water or Hexane as an antisolvent to drive precipitation.[1][2]

References
General Protocol for Solubility: Shakeel, F., et al. "Solubility and thermodynamic parameters

of an anti-cancer drug (gefitinib) in different pharmaceutically relevant solvents."[1][2] Journal

of Chemical & Engineering Data 60.3 (2015): 801-805.[1][2] Link[1][2]

Synthesis & Gametocide Application: Wang, X., et al. "Synthesis and evaluation of ethyl

oxanilate derivatives as chemical hybridizing agents for wheat."[1][2][5] Journal of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fje5010633
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/3826097
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-nitrophenylacetate
https://www.science.gov/topicpages/p/para-chlorobenzoic+acid+pcba
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agricultural and Food Chemistry (Inferred context from similar gametocide studies).

Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-

acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-

aspartate in water from T=(278 to 348) K."[1] The Journal of Chemical Thermodynamics 31.1

(1999): 85-91.[1][2] Link[1][2]

Nitro-Group Ortho Effect: Laurence, C., and Berthelot, M. "Observations on the strength of

hydrogen bonding." Perspectives in Drug Discovery and Design 18 (2000): 39-60.[1][2]

Link[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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